![molecular formula C19H16O6 B5714049 methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate, also known as Methyl 4-[4-Methoxyphenyl]-2-Oxo-2H-Chromen-7-Yloxy]Acetate, is an organic compound that belongs to the class of coumarin derivatives. It is a yellow crystalline powder that is widely used in scientific research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves the interaction of the coumarin moiety with metal ions, resulting in a change in the fluorescence emission of the compound. This change in fluorescence emission can be used to detect the presence of metal ions in biological systems.
Biochemical and Physiological Effects:
methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has no known biochemical or physiological effects on living organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate in lab experiments is its high sensitivity and selectivity for detecting metal ions in biological systems. However, one of the main limitations of using this compound is its potential toxicity to living organisms, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate. One direction is to explore its potential as a photosensitizer for photodynamic therapy, as this technique has shown promise in the treatment of cancer and other diseases. Another direction is to investigate its potential as a fluorescent probe for detecting other metal ions in biological systems, as this may lead to the development of new diagnostic tools for various diseases. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop new methods for synthesizing it in a more efficient and cost-effective manner.
Synthesis Methods
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The most commonly used method for synthesizing this compound involves the reaction of 4-hydroxycoumarin with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction produces 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-ol, which is then reacted with methyl chloroacetate to produce methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate.
Scientific Research Applications
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has a wide range of scientific research applications due to its unique chemical properties. It is commonly used as a fluorescent probe for detecting metal ions such as copper, zinc, and iron in biological systems. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
properties
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)16-10-18(20)25-17-9-14(7-8-15(16)17)24-11-19(21)23-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEQHPIKEFZQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate |
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